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molecular formula C11H9NO B8584185 1-formyl-2,3-dihydro-1H-indene-4-carbonitrile

1-formyl-2,3-dihydro-1H-indene-4-carbonitrile

Cat. No. B8584185
M. Wt: 171.19 g/mol
InChI Key: FOWKAELGOOICFQ-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

1-(Piperazin-1-ylmethyl)-2,3-dihydro-1H-indene-4-carbonitrile was prepared starting from 1-formyl-2,3-dihydro-1H-indene-4-carbonitrile and tert-butyl piperazine-1-carboxylate in two steps in an analogous fashion to that described for the synthesis of 2-methoxy-4-[2-piperazin-1-yl)ethyl]benzonitrile above. 1H-NMR (400 MHz, MeOD) δ ppm 7.68 (d, J=7.8 Hz, 1H), 7.58 (d, J=7.8 Hz, 1H), 7.40 (t, J=7.4 Hz, 1H), 3.64˜3.88 (m, 10H), 3.40˜3.46 (m, 1H), 3.20˜3.30 (m, 1H), 3.07˜3.16 (m, 1H), 2.55˜2.70 (m, 1H), 2.10˜2.25 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([C:12]#[N:13])[C:6]=2[CH2:5][CH2:4]1)=O.[N:14]1(C(OC(C)(C)C)=O)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(#N)C1C=CC=CC=1>[N:14]1([CH2:1][CH:3]2[C:11]3[CH:10]=[CH:9][CH:8]=[C:7]([C:12]#[N:13])[C:6]=3[CH2:5][CH2:4]2)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CCC=2C(=CC=CC12)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)CC1CCC=2C(=CC=CC12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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